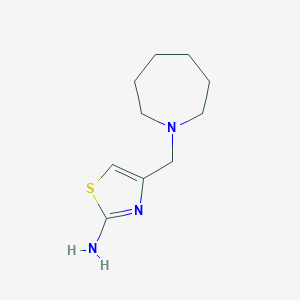

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c11-10-12-9(8-14-10)7-13-5-3-1-2-4-6-13/h8H,1-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBKPRJKVXIJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585439 | |

| Record name | 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17386-11-7 | |

| Record name | 4-[(Hexahydro-1H-azepin-1-yl)methyl]-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine: Mechanism of Action & Pharmacological Guide

The following technical guide details the mechanism of action (MoA) and pharmacological context of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine (CAS: 17386-11-7).

Based on the specific structural pharmacophore and patent literature (specifically from Replidyne, Inc. ), this compound serves as a critical scaffold and warhead precursor for a class of Methionyl-tRNA Synthetase (MetRS) inhibitors , developed as novel antibacterial agents. While often used as an intermediate, the "2-amino-4-substituted thiazole" motif dictates the binding specificity within the enzyme's active site.

Executive Summary

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is a specialized heterocyclic pharmacophore used primarily in the development of next-generation antibacterials . It functions as the key binding moiety in larger urea-based inhibitors targeting Bacterial Methionyl-tRNA Synthetase (MetRS) .

-

Primary Target: Methionyl-tRNA Synthetase (MetRS) [EC 6.1.1.10].

-

Therapeutic Class: Aminoacyl-tRNA Synthetase (aaRS) Inhibitor.

-

Biological Outcome: Cessation of bacterial protein translation and cell death.

-

Key Structural Feature: The azepan-1-ylmethyl tail provides hydrophobic bulk to occupy the auxiliary pockets of the enzyme, while the thiazol-2-amine core forms essential hydrogen bonds with the active site.

Molecular Mechanism of Action

The compound acts by interfering with the aminoacylation step of protein synthesis. In its derivatized form (typically as a urea-linked inhibitor), it mimics the adenylate intermediate required for tRNA charging.

Target: Methionyl-tRNA Synthetase (MetRS)

MetRS is an essential enzyme responsible for ligating methionine to its cognate tRNA (

-

Activation: Methionine + ATP

Methionyl-AMP (Adenylate) + PPi. -

Transfer: Methionyl-AMP +

Inhibition Logic

The 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine scaffold is designed to compete competitively with the substrates (Methionine or ATP) or the intermediate (Methionyl-AMP).

-

Thiazole-Amine Core: The 2-amino group and the thiazole nitrogen act as a hydrogen bond donor/acceptor system, anchoring the molecule within the ATP-binding pocket of MetRS.

-

Azepan-1-ylmethyl Substituent: This bulky, seven-membered ring (azepane) attached via a methylene linker extends into the methionine-binding pocket or an adjacent auxiliary hydrophobic pocket . This extension is critical for selectivity, preventing the inhibitor from binding to human (cytosolic) MetRS, thus reducing toxicity.

-

Urea Linkage (In Drug Context): When derivatized (e.g., in Replidyne's lead compounds), the amine is often coupled via a urea linker to a lipophilic tail (e.g., a substituted phenyl group). The urea moiety mimics the phosphate backbone of the adenylate intermediate.

Pathway Visualization

Caption: Competitive inhibition of Bacterial MetRS by the Thiazole-2-amine scaffold, preventing the formation of Methionyl-tRNA and halting protein synthesis.

Structural Analysis & SAR (Structure-Activity Relationship)

The efficacy of this scaffold relies on specific chemical interactions:

| Structural Domain | Chemical Function | Biological Interaction |

| Thiazole Ring | Planar aromatic core | |

| 2-Amino Group | H-bond Donor | Forms hydrogen bonds with Asp or Glu residues in the ATP-binding cleft. |

| 4-Methylene Linker | Spacer | Provides flexibility, allowing the bulky azepane group to orient correctly into the hydrophobic pocket. |

| Azepane Ring | Hydrophobic Bulk | Occupies the "selectivity pocket," distinguishing bacterial MetRS from human homologs. |

Experimental Validation Protocols

To validate the mechanism of action for this compound (or its derivatives), the following Aminoacylation Assay is the gold standard.

In Vitro Aminoacylation Assay (MetRS Inhibition)

Objective: Quantify the

Reagents:

-

Purified S. aureus or E. coli MetRS enzyme (10 nM).

-

L-[

C]Methionine (or [ -

tRNA mixture (from E. coli or S. aureus).

-

ATP (2 mM).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 20 mM KCl.

Protocol:

-

Preparation: Dilute the test compound (4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine) in DMSO to varying concentrations (0.1 nM to 100

M). -

Incubation: Mix MetRS enzyme with the test compound in the reaction buffer for 15 minutes at 25°C to allow equilibrium binding.

-

Initiation: Add the substrate mix (ATP, tRNA, and radiolabeled Methionine).

-

Reaction: Incubate for 10–20 minutes at 25°C.

-

Termination: Quench the reaction by adding cold 5% Trichloroacetic acid (TCA) to precipitate the tRNA.

-

Filtration: Transfer the mixture to glass fiber filters (e.g., Whatman GF/C). Wash 3x with cold TCA and 1x with ethanol.

-

Quantification: Dry filters and measure radioactivity using liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine

.

Self-Validating Check:

-

Positive Control: Use a known MetRS inhibitor (e.g., REP8839) or broad-spectrum antibiotic.

-

Negative Control: DMSO only (0% inhibition).

Synthesis & Chemical Context

Understanding the synthesis confirms the compound's identity and purity for research.

Synthetic Route (Hantzsch Thiazole Synthesis):

-

Starting Materials: Thiourea + 1-Chloro-3-(azepan-1-yl)propan-2-one (or similar

-haloketone precursor). -

Cyclization: The thiourea attacks the

-haloketone in refluxing ethanol. -

Mechanism: Nucleophilic attack of sulfur on the alkyl halide

imine formation -

Purification: Recrystallization from ethanol/water or silica gel chromatography (DCM/MeOH).

Caption: Hantzsch synthesis pathway for the formation of the aminothiazole scaffold.

References

-

Replidyne, Inc. (2009).[1][2][3] Antibacterial sulfone and sulfoxide substituted heterocyclic urea compounds. WO2009015193A1.[1][3] Link

-

Replidyne, Inc. (2009).[1][2][3] Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. WO2009015208A1. Link

-

Critchley, I. A., et al. (2005). Antibacterial activity of REP8839, a novel methionyl-tRNA synthetase inhibitor. Journal of Antimicrobial Chemotherapy, 55(6), 1008-1012. (Contextual reference for MetRS inhibitors). Link

-

Lead Sciences. (2024). Product Datasheet: 4-(Azepan-1-ylmethyl)thiazol-2-amine. Link

Sources

- 1. WO2009015193A1 - Antibacterial sulfone and sulfoxide substituted heterocyclic urea compounds - Google Patents [patents.google.com]

- 2. WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

An In-Depth Technical Guide to the In Vitro Screening of Novel Heterocyclic Compounds

Abstract

This guide provides a comprehensive, technically-grounded framework for the in vitro screening of novel heterocyclic compound libraries. Moving beyond simplistic protocols, this document elucidates the causal logic behind experimental design, emphasizing the establishment of self-validating assay systems critical for success in modern drug discovery. We will dissect the strategic decisions underpinning the entire screening cascade—from initial assay development and high-throughput primary screening to multiparametric hit confirmation and the foundational steps of hit-to-lead optimization. Detailed, field-tested protocols, data interpretation rubrics, and logical workflows are presented to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of identifying and validating novel bioactive chemical matter.

Introduction: The Central Role of Heterocyclic Compounds in Modern Drug Discovery

Privileged Scaffolds: Why Heterocycles Dominate Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom (typically nitrogen, oxygen, or sulfur) within their ring, are the cornerstone of modern drug development.[1][2] Their prevalence is not coincidental; these scaffolds offer a vast and tunable chemical space.[3][4] The inclusion of heteroatoms introduces unique electronic and steric properties, enabling a diverse range of non-covalent interactions—such as hydrogen bonds and π-π stacking—with biological targets like enzymes and receptors.[1][2] This versatility allows medicinal chemists to systematically modify properties like solubility, lipophilicity, and metabolic stability, which are crucial for optimizing a compound's pharmacokinetic profile.[3] Many blockbuster drugs, from the antibiotic penicillin to the antidepressant fluoxetine (Prozac), feature heterocyclic cores, underscoring their significance in creating effective therapeutics.[5]

The Strategic Imperative for In Vitro Screening

With vast libraries of novel heterocyclic compounds being generated through advances in synthetic chemistry, a robust and efficient method for identifying biological activity is paramount.[4][6] High-Throughput Screening (HTS) serves this purpose, allowing for the rapid, automated assessment of tens of thousands to millions of compounds against a specific biological target or pathway.[7][8] The primary goal of an in vitro screening campaign is not merely to find "active" compounds, but to identify high-quality, validated "hits" that represent promising starting points for a full-fledged drug discovery program. A meticulously designed screening cascade minimizes the high attrition rates that plague drug development by weeding out false positives and problematic compounds early, a strategy often termed "fail early, fail cheap."[9]

Designing a Robust Screening Cascade: A Self-Validating Framework

A successful screening campaign is built upon a logical sequence of assays, each designed to answer a specific question. This "screening cascade" is a self-validating system where each step provides increasing confidence in the biological activity and therapeutic potential of the compounds that advance.

Foundational Principles: Target Identification and Validation

Before a single compound is screened, the biological target must be well-validated and an appropriate assay must be developed. The choice of assay is a critical decision point that dictates the nature of the hits that will be identified.

Assay Development and Miniaturization: The Cornerstone of a Successful Screen

The transition from a benchtop experiment to a high-throughput screen requires significant optimization. Assays must be miniaturized (typically to 96, 384, or 1536-well plate formats), automated, and rigorously validated for robustness and reproducibility.[7][8]

The two primary categories of assays used in HTS are biochemical and cell-based.

-

Biochemical Assays: These are simpler systems that use purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on a molecular interaction. They are often less prone to artifacts but lack physiological context.

-

Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data by preserving complex signaling pathways.[10][11][12] However, they can be more variable and susceptible to off-target or cytotoxic effects.[13]

The choice depends on the target and the desired mechanism of action. For example, screening for a direct kinase inhibitor might start with a biochemical assay, while discovering modulators of a complex signaling pathway would necessitate a cell-based approach.[14]

To ensure the quality and reliability of an HTS assay, several statistical parameters are used. The most critical of these is the Z'-factor .[15][16]

The Z'-factor is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.[15][17] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay's quality is generally interpreted as follows:[15][16][18]

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' < 0.5: A marginal assay that may require further optimization.

-

Z' < 0: An unacceptable assay.

Consistent monitoring of the Z'-factor on every plate is a core component of a self-validating screening system.

The Workflow: From Library to Validated Hit

The screening cascade is a multi-stage funnel designed to efficiently identify promising compounds.

Caption: A typical in vitro screening cascade workflow.

Primary Screening: High-Throughput Identification of Bioactive Scaffolds

The primary screen is the first pass through the entire compound library, typically at a single concentration (e.g., 10 µM), to identify initial "hits."[19]

The Heterocyclic Compound Library: Curation and Quality Control

The quality of the compound library is as important as the quality of the assay. Libraries should be curated for chemical diversity and drug-like properties. Each compound must undergo rigorous quality control to confirm its identity, purity, and concentration.

Executing the High-Throughput Screen (HTS)

The HTS process involves automated liquid handling, plate reading, and data acquisition.[7] A representative and widely used primary screen is a cell viability assay, which can identify compounds that are cytotoxic to cancer cells, for example.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21][22] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[20][23]

Protocol Steps:

-

Cell Seeding: Plate cells (e.g., a cancer cell line) in 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[22]

-

Compound Addition: Add 1 µL of test compound from the library plate (typically dissolved in DMSO) to achieve the final screening concentration (e.g., 10 µM). Include vehicle controls (DMSO only) and positive controls (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[20]

-

MTT Reagent Addition: Carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in PBS and diluted to 0.5 mg/mL in medium) to each well.[21][23] Incubate for 3-4 hours at 37°C.[20][23][24]

-

Solubilization: After incubation, purple formazan crystals will be visible. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[20][23][24]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21][23] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[20]

Data Analysis and Hit Nomination

Raw data from the plate reader must be normalized to account for plate-to-plate variability. Results are often expressed as percent inhibition or percent viability relative to the control wells on the same plate.

Percent Inhibition = (1 - (Absorbance_Compound - Absorbance_PositiveControl) / (Absorbance_NegativeControl - Absorbance_PositiveControl)) * 100

A "hit" is a compound that meets a predefined activity threshold.[14] A common method is to set a cutoff based on the mean and standard deviation (SD) of the sample population, for instance, selecting compounds with an activity greater than 3 times the SD from the mean.

| Parameter | Description | Typical Value |

| Library Size | Total number of compounds screened | 500,000 |

| Screening Concentration | Single point concentration used | 10 µM |

| Hit Cutoff | Statistical threshold for nomination | >50% Inhibition |

| Primary Hit Rate | Percentage of library nominated as hits | 1.5% |

| Number of Hits | Total initial hits to follow up | 7,500 |

| Table 1: Representative Data Summary from a Primary HTS Campaign. |

Secondary and Confirmatory Assays: Eliminating False Positives and Characterizing Hits

Hits from the primary screen are considered provisional. A rigorous series of secondary assays is required to confirm their activity, determine their potency, and rule out non-specific mechanisms.

The Imperative of Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or detection method. This is a critical step to eliminate false positives that arise from compound interference with the primary assay format (e.g., auto-fluorescence or chemical reduction of an assay reagent). For an MTT-based screen, a common orthogonal assay is a CellTiter-Glo® luminescent assay, which measures ATP levels as an indicator of viability.

Dose-Response Analysis: Determining Potency (IC50/EC50)

Confirmed hits must be evaluated across a range of concentrations to determine their potency.[14] This generates a dose-response curve, from which the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated. This is a key metric for comparing compounds and establishing a preliminary structure-activity relationship (SAR).[14]

-

Compound Preparation: For each confirmed hit, prepare a serial dilution series (e.g., 10 points, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

-

Assay Execution: Perform the primary assay (e.g., MTT) with the serially diluted compounds.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.

-

Curve Fitting: Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[25]

| Compound ID | Primary Hit (% Inh) | Confirmed in Orthogonal Assay? | IC50 (µM) |

| HET-001 | 85.2% | Yes | 1.2 |

| HET-002 | 78.9% | Yes | 5.7 |

| HET-003 | 75.1% | No (Artifact) | > 100 |

| HET-004 | 68.4% | Yes | 0.8 |

| Table 2: Example Data from Hit Confirmation and Dose-Response Analysis. |

Mechanism of Action (MoA) Deconvolution: Initial Explorations

For hits identified in phenotypic or cell-based screens, understanding their molecular target or mechanism of action is a critical next step.[26][27][28] This process, known as target deconvolution, employs a variety of techniques including chemoproteomics, genetic approaches (siRNA/CRISPR), and computational prediction.[26][29]

Caption: Hypothetical MoA of a hit targeting the MAPK/ERK pathway.

Hit-to-Lead: The Transition from Discovery to Development

Once a series of validated hits with a confirmed mechanism of action is identified, the program transitions to the hit-to-lead phase. The goal is to optimize the initial hits into lead compounds with improved potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating a molecule's chemical structure with its biological activity.[30][31][32] By synthesizing and testing analogs of the initial hits, medicinal chemists can identify which parts of the molecule are essential for activity and which can be modified to improve other properties.[30][33] This iterative process is fundamental to lead optimization.[31]

ADME-Tox Profiling: Early Assessment of Drug-Like Properties

Modern drug discovery integrates the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology properties as early as possible.[9][34][35] It is estimated that a significant percentage of drug candidates fail in clinical trials due to poor ADME/Tox profiles.[9][34] Early in vitro assays can assess properties like:

-

Metabolic stability (e.g., using liver microsomes)

-

Plasma protein binding

-

Membrane permeability (e.g., Caco-2 or PAMPA assays)

-

Inhibition of key metabolic enzymes (e.g., Cytochrome P450s)[9]

-

Cytotoxicity in non-target cell lines

Integrating these assessments early helps prioritize compounds that are more likely to succeed in vivo.[36][37]

The Decision Gate: Promoting a Validated Hit to a Lead Series

The decision to advance a hit series into full lead optimization is a major milestone. It requires a holistic evaluation of all available data against a predefined set of criteria.

Caption: Decision logic for promoting a hit series to lead optimization.

Conclusion: The Future of Heterocycle Screening

The in vitro screening of novel heterocyclic compounds remains a cornerstone of drug discovery. The principles outlined in this guide—a commitment to robust, self-validating assay systems, a logical screening cascade, and the early integration of ADME-Tox profiling—are essential for navigating the path from an initial compound library to a promising lead candidate. Future innovations, including the use of more complex, physiologically relevant models (e.g., 3D organoids) and the application of machine learning to predict activity and guide library design, will continue to enhance the efficiency and success rate of these critical endeavors.

References

-

MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

-

How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

-

Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

ADME-Tox in drug discovery: integration of experimental and computational technologies. (n.d.). PubMed. Retrieved from [Link]

-

Heterocycles in Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

-

In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure Drug Discovery. Retrieved from [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

-

Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Computational Chemistry | Blog. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) Analysis. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

-

High-Throughput Screening. (2025, September 25). Drug Discovery - Technology Networks. Retrieved from [Link]

-

The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

-

Significance of Heterocyclic Compounds in New Drug Development. (2025, December 18). PriMera Scientific Publications. Retrieved from [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). BioIVT. Retrieved from [Link]

-

The impact of early ADME profiling on drug discovery and development strategy. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) Optimization of Hits. (n.d.). CD BioGlyco. Retrieved from [Link]

-

On Exploring Structure Activity Relationships. (2016, May 2). PMC - NIH. Retrieved from [Link]

-

Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

-

Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem. Retrieved from [Link]

-

Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic. Retrieved from [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved from [Link]

-

Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved from [Link]

-

High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved from [Link]

-

On HTS: Z-factor. (2023, December 12). Medium. Retrieved from [Link]

-

How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. Retrieved from [Link]

-

Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved from [Link]

-

High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]

-

Target Deconvolution and Mechanism of Action. (n.d.). Selvita. Retrieved from [Link]

-

High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

A normalized drug response metric improves accuracy and consistency of anticancer drug sensitivity quantification in cell-based screening. (n.d.). PMC - NIH. Retrieved from [Link]

-

Cell-Based Assays Guide. (2025, January 31). Antibodies.com. Retrieved from [Link]

-

Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020, December 10). Books - Royal Society of Chemistry. Retrieved from [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PMC - NIH. Retrieved from [Link]

-

Synthesis and In Vitro Screening of Novel Heterocyclic β-d-Gluco- and β-d-Galactoconjugates as Butyrylcholinesterase Inhibitors. (2019, August 4). PubMed. Retrieved from [Link]

-

Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved from [Link]

-

Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (n.d.). ChemRxiv. Retrieved from [Link]

-

Computational analyses of mechanism of action (MoA): data, methods and integration. (n.d.). PubMed. Retrieved from [Link]

-

Pharmacological Screening of Novel Heterocyclic Derivatives. (n.d.). IJERMT. Retrieved from [Link]

-

Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. primerascientific.com [primerascientific.com]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 6. ijermt.org [ijermt.org]

- 7. technologynetworks.com [technologynetworks.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. assay.dev [assay.dev]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. academic.oup.com [academic.oup.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. clyte.tech [clyte.tech]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 26. selvita.com [selvita.com]

- 27. books.rsc.org [books.rsc.org]

- 28. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]

- 31. Structure-Activity Relationship (SAR) Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]

- 32. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 33. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 34. lifechemicals.com [lifechemicals.com]

- 35. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 36. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine as a Novel Therapeutic Candidate

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of the novel small molecule, 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine , hereafter designated AZT-472 . The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Based on structural similarities to known kinase inhibitors and the critical role of cell cycle checkpoints in oncology, we hypothesize that AZT-472 functions as an inhibitor of Checkpoint Kinase 1 (CHK1) , a pivotal mediator of the DNA Damage Response (DDR).[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-phased approach to rigorously assess the therapeutic potential of AZT-472 in animal models. The narrative emphasizes the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.[5][6]

Introduction: The Scientific Rationale

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage.[7] Cells have evolved a complex signaling network, the DNA Damage Response (DDR), to detect lesions, arrest the cell cycle to allow time for repair, and initiate apoptosis if the damage is irreparable.[4] A key transducer in this pathway is the serine/threonine kinase CHK1.[3] Upon activation by its upstream kinase ATR, CHK1 phosphorylates a host of substrates to enforce cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][8] Many cancer cells are deficient in certain DDR components (e.g., p53), making them highly reliant on the remaining pathways, such as the ATR-CHK1 axis, for survival. This dependency creates a therapeutic window, where inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging chemotherapeutics or induce synthetic lethality.

AZT-472, a novel 2-aminothiazole derivative, is postulated to inhibit CHK1 activity. This document outlines the critical in vivo studies required to test this hypothesis, moving from foundational safety and pharmacokinetic profiling to robust pharmacodynamic and efficacy assessments in relevant cancer models.

Proposed Mechanism of Action: CHK1 Inhibition

The central hypothesis is that AZT-472 binds to and inhibits CHK1, preventing the phosphorylation of its downstream targets. This abrogation of the S and G2/M checkpoints is expected to potentiate the cytotoxic effects of DNA-damaging agents, leading to enhanced tumor cell death.

Caption: Hypothesized mechanism of AZT-472 in the CHK1 signaling pathway.

Integrated In Vivo Experimental Workflow

A successful preclinical program requires a logical progression of studies. The following workflow outlines the three critical phases for evaluating AZT-472, ensuring that data from each phase informs the design of the next. This structured approach maximizes resource efficiency and generates a comprehensive data package suitable for regulatory review.[9][10]

Caption: Phased approach for the in vivo evaluation of AZT-472.

Phase 1: Foundational Safety & Dosing Studies

The primary objective of this phase is to establish a safe and tolerable dose range for AZT-472 in a relevant animal model. These studies are prerequisites for all subsequent pharmacokinetic and efficacy experiments. All procedures must be conducted in compliance with Good Laboratory Practice (GLP) where applicable and approved by an Institutional Animal Care and Use Committee (IACUC).[6]

Protocol 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

Causality: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. Identifying the MTD is critical for selecting dose levels for efficacy studies that are therapeutically relevant but not confounded by overt toxicity.[11]

-

Animal Model: Naive female BALB/c mice, 6-8 weeks old.

-

Grouping: 5 groups (n=3 mice per group): Vehicle control, and four escalating doses of AZT-472 (e.g., 10, 30, 100, 300 mg/kg). Doses should be selected based on any available in vitro cytotoxicity data.

-

Procedure:

-

Acclimate animals for a minimum of 7 days.

-

Formulate AZT-472 in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.1% Tween-80 in water).

-

Administer a single dose of AZT-472 or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

-

Monitor animals intensively for the first 4 hours post-dose, then twice daily for 14 days.

-

Record clinical observations daily, including changes in posture, activity, fur texture, and breathing.

-

Measure body weight daily. A body weight loss of >20% is a common endpoint criterion.

-

At day 14, euthanize all surviving animals and perform a gross necropsy to observe any organ abnormalities.

-

-

Endpoint Analysis: The MTD is defined as the highest dose that does not result in mortality, clinical signs of severe toxicity, or body weight loss exceeding 20%. This data will inform the doses used in subsequent studies.

Phase 2: Pharmacokinetic and Pharmacodynamic Profiling

This phase aims to answer two fundamental questions: 1) After administration, does the drug achieve sufficient exposure in the bloodstream and target tissue (Pharmacokinetics)? 2) Does the drug engage its molecular target, CHK1, in the tumor (Pharmacodynamics)?[12]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of AZT-472 is essential to correlate drug exposure with biological effect. A poor PK profile may explain a lack of efficacy even if the compound is potent in vitro.[12]

-

Animal Model: Naive female C57BL/6 mice, 6-8 weeks old (n=3 per time point).

-

Dosing: Administer a single dose of AZT-472 at a dose below the MTD (e.g., 50 mg/kg PO).

-

Procedure:

-

Administer the dose at T=0.

-

At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (~50 µL) via submandibular or saphenous vein bleed into K2EDTA-coated tubes.

-

Process blood to plasma by centrifugation and store at -80°C.

-

Analyze plasma samples for AZT-472 concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Presentation & Analysis: Calculate key PK parameters.

| Parameter | Description | Example Value |

| Cmax | Maximum observed plasma concentration | 1500 ng/mL |

| Tmax | Time to reach Cmax | 1.0 hr |

| AUC(0-last) | Area under the concentration-time curve | 7500 hr*ng/mL |

| t1/2 | Elimination half-life | 4.5 hr |

Protocol 3: In Vivo Pharmacodynamic (PD) Target Engagement Study

Causality: This is the most critical experiment to validate the hypothesis in vivo. It directly measures whether AZT-472 inhibits its intended target, CHK1, within the tumor microenvironment. We assess this by measuring the phosphorylation of a known CHK1 substrate.[13] A reduction in the phosphorylated substrate indicates successful target engagement.

-

Animal Model: Female athymic nude mice bearing subcutaneous U2OS osteosarcoma xenografts (a cell line with a well-characterized DDR).

-

Procedure:

-

Implant U2OS cells subcutaneously. Allow tumors to grow to an average volume of 150-200 mm³.

-

Randomize mice into groups (n=4 per time point): Vehicle, AZT-472 (at a therapeutically relevant dose).

-

Administer a single dose of AZT-472 or vehicle.

-

At various time points post-dose (e.g., 2, 8, 24 hours, guided by PK data), euthanize mice and excise tumors.

-

Immediately snap-freeze tumors in liquid nitrogen or process for protein lysates.

-

Perform Western blot analysis on tumor lysates using antibodies against:

-

Phospho-CHK1 (Ser345): To confirm activation of the DDR pathway (if co-administered with a DNA damaging agent).

-

Total CHK1: As a loading control.

-

γH2AX (Phospho-Histone H2A.X): A marker of DNA double-strand breaks. CHK1 inhibition can lead to replication stress and an increase in γH2AX.[14]

-

A downstream CHK1 substrate (e.g., Phospho-Cdc25C Ser216): To directly measure inhibition of CHK1 activity.

-

-

-

Endpoint Analysis: A time-dependent increase in γH2AX and a corresponding decrease in the phosphorylated CHK1 substrate in the AZT-472-treated group compared to the vehicle group would provide strong evidence of in vivo target engagement.

Phase 3: Preclinical Efficacy Evaluation

With an established safety profile, PK/PD relationship, and evidence of target engagement, the final phase assesses the anti-tumor efficacy of AZT-472, both as a single agent and in combination with a standard-of-care DNA damaging agent.

Protocol 4: Xenograft Efficacy Study Workflow

Caption: Standard workflow for a tumor xenograft efficacy study.

Study Design: Combination Therapy

Causality: The primary clinical hypothesis for a CHK1 inhibitor is to enhance the efficacy of standard chemotherapy.[4] Therefore, a combination study is the most clinically relevant test of AZT-472's potential.

-

Animal Model: Female athymic nude mice bearing subcutaneous HCT116 (colorectal cancer) xenografts.

-

Treatment Groups:

| Group | N | Agent 1 | Dose & Schedule | Agent 2 | Dose & Schedule |

| 1 | 10 | Vehicle | QD, PO, 21 days | Vehicle | - |

| 2 | 10 | AZT-472 | 50 mg/kg, QD, PO | Vehicle | - |

| 3 | 10 | Vehicle | QD, PO, 21 days | Cisplatin | 3 mg/kg, QW, IP |

| 4 | 10 | AZT-472 | 50 mg/kg, QD, PO | Cisplatin | 3 mg/kg, QW, IP |

-

Procedure:

-

Follow the workflow described in the diagram above.

-

Initiate dosing when tumors reach the target volume.

-

For the combination group, administer AZT-472 approximately 1-2 hours before administering Cisplatin to ensure the checkpoint is inhibited when the DNA damage occurs.

-

-

Primary Endpoints:

-

Tumor Growth Inhibition (TGI): Compare the change in tumor volume over time between groups. The key comparison is between Group 3 (Cisplatin alone) and Group 4 (Combination).

-

Safety/Tolerability: Monitor body weight changes and clinical signs.

-

-

Expected Outcome: A statistically significant enhancement of tumor growth delay or regression in the combination group (Group 4) compared to either monotherapy group (Groups 2 and 3) would be a strong indicator of preclinical efficacy.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). ResearchGate. [Link]

-

Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

-

Unraveling DNA Repair Processes In Vivo: Insights from Zebrafish Studies. (2023). National Institutes of Health. [Link]

-

Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.). ResearchGate. [Link]

-

Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration (FDA). [Link]

-

Kinase-independent function of checkpoint kinase 1 (Chk1) in the replication of damaged DNA. (2012). Proceedings of the National Academy of Sciences (PNAS). [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Kinase-independent function of checkpoint kinase 1 (Chk1) in the replication of damaged DNA. (2012). PNAS. [Link]

-

Advancements in small molecule drug design: A structural perspective. (n.d.). National Institutes of Health. [Link]

-

Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

-

New Methodologies to Study DNA Repair Processes in Space and Time Within Living Cells. (n.d.). Frontiers in Cell and Developmental Biology. [Link]

-

Checkpoint kinase 1 in DNA damage response and cell cycle regulation. (n.d.). National Institutes of Health. [Link]

-

Study discovers new process for cells to repair DNA damage. (2024). University of Oxford. [Link]

-

Small Molecule Drug Prototyping. (n.d.). Stanford University. [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. [Link]

-

Cdk Inhibition in Human Cells Compromises Chk1 Function and Activates a DNA Damage Response. (2005). Cancer Research. [Link]

-

(PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Institutes of Health. [Link]

-

In vivo imaging of DNA damage and repair. (2010). AACR Journals. [Link]

-

Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Veraciticonsulting.com. [Link]

-

Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

-

Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. [Link]

-

A Reporter Mouse for In Vivo Detection of DNA Damage in Embryonic Germ Cells. (n.d.). National Institutes of Health. [Link]

-

Cell cycle arrest || DNA damage. (2024). YouTube. [Link]

-

New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics. (n.d.). National Institutes of Health. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Step 2: Preclinical Research | FDA [fda.gov]

- 7. Unraveling DNA Repair Processes In Vivo: Insights from Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 11. namsa.com [namsa.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pnas.org [pnas.org]

Application Notes and Protocols for the Evaluation of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a detailed guide for the initial evaluation of a novel 2-aminothiazole derivative, 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine , as a potential kinase inhibitor. We present a strategic workflow, from initial biochemical screening to cellular-level characterization, designed to rigorously assess the compound's inhibitory potential and establish a foundation for further preclinical development.

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition

The 1,3-thiazole ring is a key heterocyclic motif found in a variety of biologically active compounds.[1] In particular, the 2-aminothiazole moiety has garnered significant attention from medicinal chemists due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This scaffold is present in several FDA-approved drugs and a multitude of experimental therapeutics, highlighting its importance in drug discovery.[4]

The success of the 2-aminothiazole core in kinase inhibition can be attributed to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors for a range of kinase targets. For instance, Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core.[5] Furthermore, derivatives of this scaffold have shown inhibitory activity against Janus kinase 2 (JAK2), Tropomyosin receptor kinases (Trk), and Kinase Insert Domain Receptor (KDR).[6][7] The adaptability of the 2-aminothiazole structure allows for extensive synthetic modification, enabling the fine-tuning of potency and selectivity.[2]

This application note focuses on a novel derivative, 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine , and outlines a systematic approach to characterize its potential as a kinase inhibitor. The azepane moiety introduces a seven-membered saturated ring, which can explore different regions of the kinase active site and potentially enhance binding affinity and selectivity.

Physicochemical Properties of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a drug candidate. The following table summarizes the predicted properties of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C10H17N3S | |

| Molecular Weight | 211.33 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | 2.15 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| pKa (most basic) | 9.5 (predicted for the azepane nitrogen) | Influences solubility and interaction with biological targets. |

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a comprehensive workflow for the initial characterization of a potential kinase inhibitor. This multi-step process ensures a thorough evaluation from a biochemical to a cellular context.

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The protocols and workflow described in this application note provide a robust framework for the initial characterization of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine as a potential kinase inhibitor. Positive results from these initial studies, such as potent IC50 and EC50 values, would warrant further investigation. Subsequent steps should include broader kinase selectivity profiling to assess off-target effects, mechanism of action studies to confirm the mode of inhibition, and in vivo studies to evaluate efficacy and pharmacokinetic properties. The versatile 2-aminothiazole scaffold continues to be a valuable starting point for the development of novel and effective kinase inhibitors.

References

- ResearchGate. (2025, August 9). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors | Request PDF.

- National Institutes of Health. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC.

- MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- PubMed. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.

- PubMed. (n.d.). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].

- ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.

- MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.

- PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.

- National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

- BMG LABTECH. (2020, September 1). Kinase assays.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.

- ResearchGate. (2025, August 6). (PDF) Synthesis of thiazole-containing amino acids based on asparagine.

- Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Introduction: The Rationale for Investigating 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine as an Anti-inflammatory Agent

The global search for novel, potent, and safe anti-inflammatory drugs is a perpetual endeavor in pharmaceutical research. Inflammation is a critical biological response to injury and infection, but its dysregulation contributes to a wide array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This structural motif is present in several clinically approved drugs and numerous investigational agents.

The target compound, 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine , incorporates the core 2-aminothiazole moiety, suggesting a strong scientific basis for its evaluation as a potential anti-inflammatory agent. Published research on analogous thiazole derivatives has demonstrated that they can exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of "4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine." It outlines a tiered screening approach, beginning with robust in vitro cell-based and enzymatic assays to establish initial activity and elucidate potential mechanisms of action, followed by a standard in vivo model to confirm efficacy in a physiological context. Each protocol is presented with an explanation of the underlying scientific principles to empower researchers to make informed experimental choices.

Tier 1: In Vitro Mechanistic Evaluation

The initial phase of screening is designed to rapidly assess the compound's biological activity at the cellular and molecular level. These assays are crucial for generating preliminary data on efficacy, potency, and mechanism of action.

Assessing Impact on Pro-inflammatory Mediators in Macrophages

Macrophages are key players in the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators. The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for these studies.[4]

Key Assays:

-

Nitric Oxide (NO) Production Assay: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4][5] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory potential.

-

Pro-inflammatory Cytokine Quantification (TNF-α & IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines.[6] Quantifying their suppression by the test compound provides direct evidence of its anti-inflammatory effect.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening Applications of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Foreword: The Scientific Imperative for Screening 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

In the landscape of contemporary drug discovery, the strategic selection of chemical scaffolds for high-throughput screening (HTS) is a critical determinant of success. The molecule at the center of this guide, 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine , represents a compelling convergence of two pharmacologically significant moieties: the 2-aminothiazole core and a pendant azepane ring. The 2-aminothiazole scaffold is widely recognized as a "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to a variety of biological targets with high affinity.[1][2] This scaffold is a cornerstone of numerous clinically approved drugs, including the kinase inhibitor dasatinib, underscoring its therapeutic relevance.[3] Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The azepane moiety, a seven-membered saturated heterocycle, contributes to the molecule's three-dimensional complexity and lipophilicity, properties that can significantly influence its pharmacokinetic and pharmacodynamic profile. While less decorated in discovery literature than the 2-aminothiazole core, related saturated heterocycles are integral to many CNS-active and other therapeutic agents. Studies on azepanium-based compounds have also highlighted the importance of evaluating their microbial toxicity, a critical parameter in the development of new therapeutics.[6][7]

The logical nexus of these two structural features in 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine provides a strong rationale for its inclusion in diverse HTS campaigns. This document provides a series of detailed application notes and robust protocols designed to systematically explore the bioactivity of this compound across several key therapeutic areas. The methodologies herein are designed not merely as procedural guides, but as self-validating experimental systems, grounded in established scientific principles to ensure the generation of reliable and actionable data.

Section 1: Phenotypic Screening for Antimicrobial Activity

Rationale: The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties.[8] The 2-aminothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[5][9] Therefore, a primary and logical application of HTS for 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is to assess its ability to inhibit the growth of pathogenic microbes. A whole-organism, phenotypic screening approach provides a direct measure of the compound's potential as an antimicrobial agent.[10][11]

Protocol 1.1: High-Throughput Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a method for determining the MIC of the title compound against a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), in a 384-well format.[12]

Materials:

-

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine (Test Compound)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Resazurin sodium salt solution (0.02% w/v in PBS)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO)

-

Sterile 384-well clear-bottom microplates

-

Automated liquid handler and multichannel pipettes

-

Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

-

Incubator (37°C)

Workflow Diagram:

Caption: HTS workflow for antimicrobial MIC determination.

Step-by-Step Methodology:

-

Compound Plating:

-

Prepare a stock solution of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine in 100% DMSO (e.g., 10 mM).

-

Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

-

Using an acoustic liquid handler or pin tool, transfer 250 nL of the compound dilutions and controls (DMSO for negative, Ciprofloxacin for positive) into the wells of a 384-well plate. This results in a final assay concentration range (e.g., 0.1 to 128 µg/mL) upon addition of media and inoculum.

-

-

Inoculum Preparation:

-

From an overnight culture, prepare a fresh bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Incubation:

-

Add 25 µL of the bacterial inoculum to each well of the compound-plated 384-well plate.

-

Seal the plates and incubate at 37°C for 18-24 hours with gentle shaking.

-

-

Viability Readout:

-

After incubation, add 5 µL of 0.02% resazurin solution to all wells. Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by metabolically active cells.

-

Incubate for an additional 2-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth, which corresponds to a significant reduction in fluorescence compared to the negative control (DMSO).

-

Calculate the percentage of inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

The MIC is the lowest concentration that shows ≥90% inhibition.

-

Self-Validation and Trustworthiness:

-

Positive Control: The positive control (Ciprofloxacin) must show potent inhibition, validating the sensitivity of the bacterial strain and the assay conditions.

-

Negative Control: The negative control (DMSO) wells should exhibit robust fluorescence, indicating healthy bacterial growth and metabolic activity.

-

Z'-factor: Calculate the Z'-factor for the assay plate to assess its quality and suitability for HTS. A Z' > 0.5 is considered excellent. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Section 2: Target-Agnostic Screening for Anticancer Activity

Rationale: The 2-aminothiazole scaffold is a key component of several anticancer agents, suggesting that 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine may possess cytotoxic or cytostatic activity against cancer cells.[3][8] A cell-based phenotypic screen against a panel of human cancer cell lines is a powerful primary strategy to identify potential anticancer properties without a priori knowledge of the specific molecular target.

Protocol 2.1: High-Throughput Cell Viability Assay (Resazurin-Based)

This protocol describes a standardized method to assess the effect of the title compound on the viability of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 384-well format.

Materials:

-

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine (Test Compound)

-

Human cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Resazurin sodium salt solution (0.1 mg/mL in PBS)

-

Positive control cytotoxic agent (e.g., Doxorubicin)

-

Negative control (0.1% DMSO)

-

Sterile 384-well clear-bottom, black-walled tissue culture-treated microplates

-

Automated liquid handler and multichannel pipettes

-

Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

-

Humidified incubator (37°C, 5% CO₂)

Workflow Diagram:

Caption: HTS workflow for anticancer cell viability screening.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count logarithmically growing cancer cells.

-

Dilute the cell suspension in fresh culture medium to the desired seeding density (empirically determined for each cell line, e.g., 1,000 cells/well).

-

Dispense 50 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and controls in DMSO.

-

Add 50 nL of the compound solutions to the corresponding wells. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

-

Viability Assessment:

-

Add 5 µL of 0.1 mg/mL resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C. The incubation time should be optimized to ensure the signal remains within the linear range of the instrument.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity (Ex/Em: 560/590 nm).

-

Calculate the percentage of cell viability relative to the vehicle (DMSO) control. % Viability = 100 * (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank) (Where Signal_Blank is the fluorescence from wells with medium only).

-

Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

-

Data Presentation:

| Compound | Cell Line | GI₅₀ (µM) |

| 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine | MCF-7 | [Result] |

| 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine | A549 | [Result] |

| Doxorubicin (Positive Control) | MCF-7 | [Result] |

| Doxorubicin (Positive Control) | A549 | [Result] |

Section 3: Target-Based Screening for Kinase Inhibition

Rationale: Protein kinases are a major class of drug targets, and their dysregulation is implicated in cancer and inflammatory diseases.[13][14] The 2-aminothiazole scaffold is a well-known "hinge-binding" motif found in many potent kinase inhibitors.[3] This makes 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine a prime candidate for screening against a panel of kinases. An in vitro biochemical assay that measures the universal product of kinase reactions, ADP, is a highly effective HTS strategy.[15]

Protocol 3.1: ADP-Glo™ Kinase Assay for High-Throughput Screening

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring ADP production. It is a universal assay applicable to virtually any kinase.

Materials:

-

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine (Test Compound)

-

Target Kinase (e.g., SRC, ABL, EGFR)

-

Kinase Substrate (specific to the kinase)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the target kinase)

-

Negative control (DMSO)

-

Low-volume 384-well white microplates

-

Automated liquid handler

-

Plate reader with luminescence detection

Workflow Diagram:

Caption: HTS workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

-

Kinase Reaction Setup:

-

Dispense 100 nL of serially diluted test compound or controls into a 384-well white plate.

-

Prepare a master mix containing the kinase and its specific substrate in reaction buffer. Add 2.5 µL of this mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for the specific kinase, if known). The total reaction volume is 5 µL.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

-

-

ADP Detection:

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal via luciferase activity.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Plot % Inhibition against the log of compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

-

Self-Validation and Trustworthiness:

-

ATP-to-ADP Conversion Control: Run a control reaction with a known amount of ADP to ensure the detection reagents are working correctly.

-

No-Enzyme Control: Wells without the kinase should produce a minimal signal, establishing the baseline.

-

Kinase Profiling: For promising hits, screening against a broad panel of kinases (kinome profiling) is essential to determine the compound's selectivity profile.[16] This is crucial as off-target kinase inhibition can lead to toxicity.

Section 4: Screening for G-Protein Coupled Receptor (GPCR) Modulation

Rationale: GPCRs represent one of the largest and most important families of drug targets.[17] Given the "privileged" nature of the 2-aminothiazole scaffold, it is plausible that derivatives could interact with GPCRs.[1][2] A common HTS approach for many GPCRs (particularly those coupling to Gαq) is to measure changes in intracellular calcium concentration using fluorescent dyes.[18][19]

Protocol 4.1: High-Throughput Calcium Flux Assay (FLIPR)

This protocol details a method to identify modulators (agonists, antagonists, or allosteric modulators) of a target GPCR expressed in a host cell line (e.g., CHO or HEK293) by measuring intracellular calcium mobilization.

Materials:

-

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine (Test Compound)

-

Host cell line stably expressing the target GPCR

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™, FLIPR® Calcium Assay Kit)

-

Known agonist and antagonist for the target GPCR

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

384-well black-walled, clear-bottom tissue culture-treated plates

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument with liquid handling capabilities

Workflow Diagram:

Caption: HTS workflow for a GPCR calcium flux assay.

Step-by-Step Methodology:

-

Cell Plating and Dye Loading:

-

Seed the GPCR-expressing cells into 384-well plates and incubate for 24 hours.

-

Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage from the cells.

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

-

-

Screening Execution (FLIPR):

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Agonist Mode:

-

The instrument measures a baseline fluorescence for 10-20 seconds.

-

The instrument's integrated liquid handler adds the test compound to the cell plate.

-

Fluorescence is monitored continuously for 2-3 minutes to detect any increase, which would indicate agonistic activity.

-

-

Antagonist Mode:

-

Following the initial compound addition (or in a separate experiment), a second addition is performed.

-

After a short incubation with the test compound (1-5 minutes), a known agonist for the GPCR is added at a concentration that elicits a submaximal response (EC₈₀).

-

A reduction or abolition of the agonist-induced signal indicates antagonistic activity by the test compound.

-

-

Allosteric Modulator Identification: A positive allosteric modulator (PAM) would potentiate the response to the submaximal agonist concentration, resulting in a signal greater than the agonist alone.

-

-

Data Analysis:

-

The kinetic data is analyzed by calculating the maximum fluorescence response over baseline.

-

For agonist mode, plot the response against compound concentration to determine the EC₅₀.

-

For antagonist mode, plot the inhibition of the agonist response against compound concentration to determine the IC₅₀.

-

References

-

BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Springer Nature. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. [Link]

-

Vasile, C. et al. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

-

ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

Drug Target Review. (2019). High-throughput screening used to discover new class of antibiotics. [Link]

-

National Institutes of Health. (n.d.). A High-Throughput Screen for Antibiotic Drug Discovery. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-